4-Methyl-2-nitrobenzenesulfonamide

Catalog No.
S12914487
CAS No.
M.F
C7H8N2O4S
M. Wt
216.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-nitrobenzenesulfonamide

Product Name

4-Methyl-2-nitrobenzenesulfonamide

IUPAC Name

4-methyl-2-nitrobenzenesulfonamide

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13)

InChI Key

HMHJPNRCHAPXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

4-Methyl-2-nitrobenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a nitro-substituted aromatic ring. Its chemical formula is C9H10N2O4SC_9H_{10}N_2O_4S and it features a methyl group at the para position relative to the nitro group on the benzene ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique electronic properties and reactivity.

The chemical reactivity of 4-Methyl-2-nitrobenzenesulfonamide is influenced by both the nitro and sulfonamide groups, which can participate in various reactions:

  • Nucleophilic Substitution: The sulfonamide group can act as a nucleophile in reactions like the Mitsunobu reaction, where it can be used to form new carbon-nitrogen bonds .
  • Reduction Reactions: The nitro group can be reduced to an amine, which alters the compound's biological activity and properties.
  • Alkylation: This compound can undergo alkylation reactions, particularly under manganese-catalyzed conditions, enhancing its utility in synthetic chemistry .

4-Methyl-2-nitrobenzenesulfonamide exhibits biological activity that makes it a subject of interest in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities. Additionally, compounds with nitro groups have been studied for their anticancer properties, suggesting potential therapeutic applications .

The synthesis of 4-Methyl-2-nitrobenzenesulfonamide can be achieved through several methods:

  • Nitration of 4-Methylbenzenesulfonamide: This involves treating 4-methylbenzenesulfonamide with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group.
  • Sulfonation of Nitrobenzene: Alternatively, starting from nitrobenzene, sulfonation can be performed using concentrated sulfuric acid to introduce the sulfonamide group.
  • Mitsunobu Reaction: Utilizing the sulfonamide as a nucleophile in the Mitsunobu reaction allows for further functionalization of the aromatic ring .

4-Methyl-2-nitrobenzenesulfonamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Organic Synthesis: The compound is used as a building block in organic synthesis due to its ability to participate in multiple reaction types.
  • Research: It is utilized in studies investigating the reactivity of sulfonamides and their derivatives.

Interaction studies involving 4-Methyl-2-nitrobenzenesulfonamide focus on its binding affinity with biological targets. Research has shown that sulfonamides can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. Additionally, studies on its derivatives have explored potential interactions with cancer cell lines, indicating possible anticancer activity .

Several compounds share structural similarities with 4-Methyl-2-nitrobenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-NitrobenzenesulfonamideNitro group at para positionCommonly used as a nitrene source
2-NitrobenzenesulfonamideNitro group at ortho positionDifferent reactivity patterns
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamideMethoxy substituent at para positionEnhanced solubility and bioavailability
4-Chloro-N-(4-chlorophenyl)benzenesulfonamideChlorine substituentsAltered electronic properties affecting reactivity

These compounds highlight the versatility of the sulfonamide functional group while showcasing how variations in substituents can significantly influence chemical behavior and biological activity.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

216.02047791 g/mol

Monoisotopic Mass

216.02047791 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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